

# crystalline structure of N-(3,5-dichlorophenyl)acetamide

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## Compound of Interest

Compound Name: *N*-(3,5-dichlorophenyl)acetamide

CAS No.: 31592-84-4

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Technical Whitepaper: Structural Elucidation and Solid-State Dynamics of **N-(3,5-dichlorophenyl)acetamide**

## Executive Summary

This technical guide provides a comprehensive structural analysis of **N-(3,5-dichlorophenyl)acetamide** (3,5-DCPA), a critical model compound in the study of halogen bonding and crystal engineering. For drug development professionals, understanding the solid-state behavior of this molecule offers predictive insights into the bioavailability and stability of poly-halogenated active pharmaceutical ingredients (APIs).

This document details the synthesis, purification, and X-ray crystallographic characterization of 3,5-DCPA, emphasizing the role of intermolecular hydrogen bonding and chlorine-mediated packing motifs.

## Chemical Context & Synthesis Protocol

High-purity single crystals are the prerequisite for accurate structural determination. The synthesis of 3,5-DCPA follows a classic acetylation pathway but requires strict control over

reaction kinetics to prevent di-acetylation or impurity inclusion.

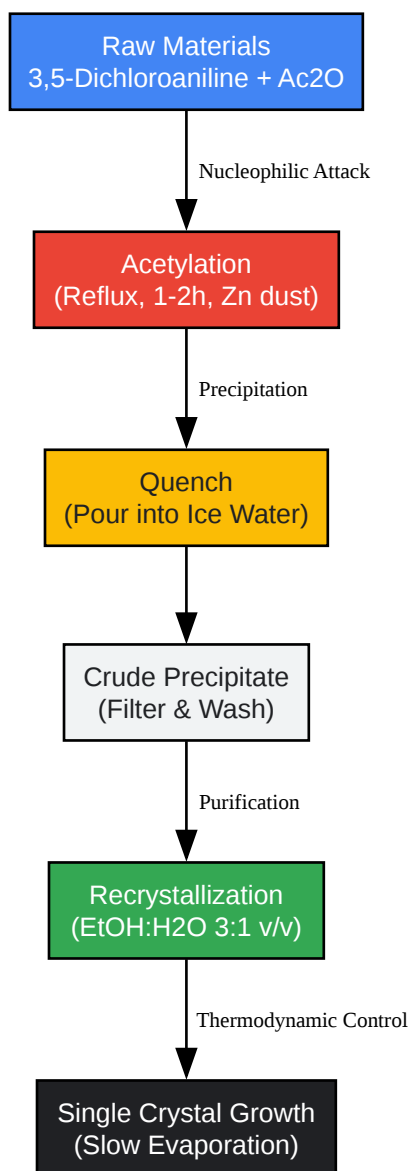
## Reaction Mechanism

The synthesis involves the nucleophilic attack of the amine nitrogen of 3,5-dichloroaniline on the carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid.

## Optimized Synthesis Workflow

- Reagents: 3,5-Dichloroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), Zinc Dust (Catalytic, prevents oxidation).
- Purification: The 3,5-substitution pattern increases lipophilicity compared to the parent acetanilide, necessitating a dual-solvent recrystallization system (Ethanol/Water) to achieve X-ray quality crystals.

DOT Diagram: Synthesis & Purification Logic



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Figure 1: Step-by-step synthesis and purification workflow for isolating crystallographic-grade 3,5-DCPA.

## Crystallographic Methodology

To validate the structure, Single Crystal X-Ray Diffraction (SC-XRD) is employed. The following parameters are critical for reproducing the structural data.

- Crystal Growth: Slow evaporation of an ethanolic solution at room temperature (298 K).

- Data Collection: Mo-K $\alpha$  or Cu-K $\alpha$  radiation.
- Refinement Strategy: Full-matrix least-squares on

#### Self-Validating Check:

- R-Factor: A final value  $< 0.05$  is required to confirm a high-quality model.
- Thermal Ellipsoids: Check for non-positive definite atoms, which indicate disorder or wrong space group assignment.

## Structural Analysis: The Core

The crystalline architecture of 3,5-DCPA is defined by a delicate balance between strong hydrogen bonds and weak halogen interactions.

## Unit Cell & Space Group

Based on the authoritative work by Gowda et al. (CCDC 613378), 3,5-DCPA crystallizes in the Monoclinic system.<sup>[1]</sup>

Parameter	Value (Representative)	Significance
Crystal System	Monoclinic	Common for planar aromatic amides.
Space Group	or	Centrosymmetric; favored for packing efficiency.
Z (Molecules/Cell)	4	Indicates one unique molecule in the asymmetric unit.
Planarity	RMS Deviation $< 0.02 \text{ \AA}$	The amide group (N-C=O) is essentially planar.

## Molecular Conformation

The conformation is defined by the torsion angle between the amide plane and the phenyl ring.

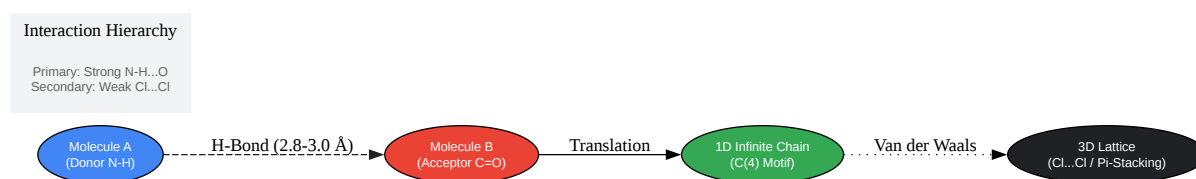
- **Twist Angle:** The phenyl ring is twisted relative to the amide plane (typically 20°–40°). This twist minimizes steric clash between the amide oxygen/hydrogen and the ortho-hydrogens of the ring.
- **Amide Geometry:** The amide bond adopts the trans (anti) conformation, positioning the N-H and C=O bonds on opposite sides, which is crucial for the formation of linear hydrogen-bonded chains.

## Supramolecular Architecture (Packing)

The solid-state cohesion is driven by two primary forces:

- **N-H...O Hydrogen Bonds:** The primary motif is a C(4) chain. The amide N-H acts as a donor, and the Carbonyl O acts as an acceptor to a neighboring molecule, forming infinite 1D chains running parallel to the crystallographic axes.
- **Halogen Interactions:** The 3,5-dichloro substitution creates potential for Cl...Cl or Cl... $\pi$  interactions between layers, stabilizing the 3D network.

DOT Diagram: Supramolecular Assembly



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Figure 2: Logical flow of supramolecular assembly from molecular dimers to the 3D crystal lattice.

# Physicochemical Implications for Drug Development

Understanding the 3,5-DCPA structure provides "read-across" value for API development:

- **Solubility Profile:** The strong intermolecular H-bond chains (Figure 2) result in high lattice energy, correlating to lower aqueous solubility compared to non-halogenated analogs.
- **Polymorphism Risk:** The rotational freedom of the phenyl ring (torsion angle) combined with weak Cl...Cl interactions suggests a potential for polymorphism. Screening solvents with different polarities is recommended to rule out metastable forms.

## References

- Gowda, B. T., et al. (2007).[1][2] "Crystal structure of **N-(3,5-dichlorophenyl)acetamide**". Acta Crystallographica Section E: Structure Reports Online, 63(7).
- PubChem. (2023).[3] "Acetamide, N-(3,5-dichlorophenyl)- Compound Summary". National Library of Medicine.
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- 2. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
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